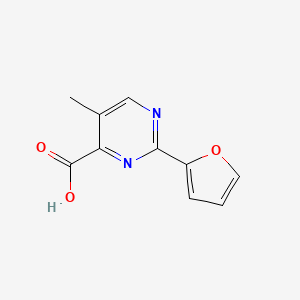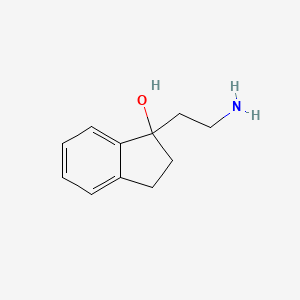![molecular formula C7H4F2N2 B13155303 [(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)
[(3,4-Difluorophenyl)amino]carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-Difluorophenyl)amino]carbonitrile is an organic compound with the molecular formula C7H4F2N2 It is characterized by the presence of a difluorophenyl group attached to an amino group, which is further connected to a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Difluorophenyl)amino]carbonitrile typically involves the reaction of 3,4-difluoroaniline with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetonitrile. The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
[(3,4-Difluorophenyl)amino]carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of difluorobenzamide derivatives.
Reduction: Formation of difluorophenylamine derivatives.
Substitution: Formation of nitro or halogenated difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
[(3,4-Difluorophenyl)amino]carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(3,4-Difluorophenyl)amino]carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- [(2,5-Difluorophenyl)amino]carbonitrile
- [(3,4-Dichlorophenyl)amino]carbonitrile
- [(3,4-Difluorophenyl)amino]acetate
Uniqueness
[(3,4-Difluorophenyl)amino]carbonitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H4F2N2 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
(3,4-difluorophenyl)cyanamide |
InChI |
InChI=1S/C7H4F2N2/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3,11H |
Clave InChI |
SRCHZVVHCGOULI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)



![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)





![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)

